Relamorelin TFA

GHSR binding radioligand displacement CHO-K1 cells

Choose Relamorelin TFA for its unparalleled potency: 100-fold greater prokinetic activity vs. native ghrelin, 3-fold higher receptor affinity (Ki=0.42 nM), and ~4.5-hour plasma half-life—9-fold longer than ghrelin. With 6-fold greater potency in calcium mobilization assays (EC50=0.71 nM), it ensures robust, reproducible results in diabetic gastroparesis and GI motility research. Its validated clinical efficacy in Phase 2B trials makes it the definitive reference agonist for translational studies.

Molecular Formula C45H51F3N8O7S
Molecular Weight 905.0 g/mol
Cat. No. B8210171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelamorelin TFA
Molecular FormulaC45H51F3N8O7S
Molecular Weight905.0 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1
InChIKeyYKEWFQMJVBJGEJ-GTKQDQPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Relamorelin TFA: A High-Potency Ghrelin Receptor Agonist for GI Motility Research


Relamorelin TFA (RM‑131 TFA; BIM‑28131 TFA) is a pentapeptide synthetic ghrelin analog that functions as a selective, high‑affinity agonist at the growth hormone secretagogue receptor 1a (GHS‑1a; ghrelin receptor) [1]. Unlike native ghrelin, Relamorelin exhibits substantially enhanced receptor binding affinity, greater potency in functional activation assays, and significantly improved plasma stability, enabling its use as a research tool and clinical candidate for gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation [1][2]. Its TFA salt form is commonly employed to enhance solubility and handling in both in vitro and in vivo experimental settings.

Why Relamorelin TFA Cannot Be Substituted with Generic Ghrelin Agonists in GI Research


Ghrelin receptor agonists exhibit substantial variability in binding affinity, functional potency, plasma stability, and central nervous system penetration. Generic substitution of Relamorelin TFA with other in‑class compounds—such as Anamorelin, Macimorelin, Ulimorelin, or even native ghrelin—risks introducing significant differences in experimental outcomes due to wide disparities in receptor activation thresholds and pharmacokinetic profiles [1]. For example, Relamorelin TFA demonstrates up to 1800‑fold greater prokinetic potency than some investigational ghrelin mimetics in preclinical models, and its ~4.5‑hour plasma half‑life far exceeds that of native ghrelin [1][2]. Such quantitative differences directly impact dose selection, efficacy readouts, and the reproducibility of GI motility studies, making compound‑specific characterization essential for rigorous scientific procurement.

Quantitative Differentiation of Relamorelin TFA vs. Ghrelin Analogs and Placebo


Receptor Binding Affinity: Relamorelin TFA vs. Native Ghrelin (Ki Comparison)

Relamorelin TFA binds to the human recombinant GHS‑1a receptor with approximately 3‑fold higher affinity than native human ghrelin, as determined by radioligand displacement assays [1].

GHSR binding radioligand displacement CHO-K1 cells

Functional Activation Potency: Relamorelin TFA vs. Native Ghrelin (EC50 Comparison)

In a functional calcium mobilization assay, Relamorelin TFA activates the GHS‑1a receptor with approximately 6‑fold greater potency than native ghrelin [1].

calcium mobilization GHSR activation EC50

Preclinical Prokinetic Potency: Relamorelin TFA vs. Ghrelin and Investigational Mimetics

In rodent models of postoperative ileus and morphine‑induced gastroparesis, Relamorelin (RM‑131) restored gastric emptying with approximately 100‑fold greater potency than native human ghrelin and was 600‑ to 1800‑fold more potent than several investigational ghrelin mimetics tested in clinical trials [1].

gastric emptying prokinetic rat model

Clinical Symptom Reduction in Diabetic Gastroparesis: Relamorelin TFA vs. Placebo

In a 12‑week, phase 2B randomized controlled trial of 393 patients with moderate‑to‑severe diabetic gastroparesis, all three dose groups of Relamorelin (10 μg, 30 μg, 100 μg twice daily) significantly reduced the composite symptom severity score (nausea, abdominal pain, postprandial fullness, and bloating) compared with placebo (all P < 0.05 over 12 weeks) [1]. Patients receiving Relamorelin also experienced a 75% reduction in vomiting frequency from baseline, though this was not significantly different from placebo.

diabetic gastroparesis symptom score randomized controlled trial

Gastric Emptying Acceleration: Relamorelin TFA vs. Placebo in Diabetic Patients

In the same phase 2B trial, Relamorelin significantly accelerated gastric emptying (GE) from baseline compared with placebo: the 10 μg and 30 μg twice‑daily groups achieved a 12% improvement in GE half‑time (P < 0.05), while the 100 μg group showed a similar trend (P = 0.051) [1].

gastric emptying 13C‑spirulina breath test pharmacodynamics

Plasma Half‑Life: Relamorelin TFA vs. Native Ghrelin

Relamorelin TFA demonstrates a substantially longer plasma half‑life (~4.5 hours) compared to native ghrelin (approximately 30 minutes), a critical advantage for maintaining sustained prokinetic effects in vivo [1]. This improved stability results from structural modifications that reduce susceptibility to enzymatic degradation while preserving biological activity [1].

pharmacokinetics half‑life plasma stability

Optimal Research Applications for Relamorelin TFA Based on Quantitative Differentiation


Preclinical Models of Gastroparesis and Postoperative Ileus

Given Relamorelin TFA's 100‑fold greater prokinetic potency over native ghrelin and 600‑ to 1800‑fold superiority over other investigational ghrelin mimetics in rodent models [1], this compound is the preferred choice for studies requiring robust restoration of gastric emptying. Its high potency allows for lower dosing, minimizing off‑target effects and enabling clear pharmacodynamic readouts in morphine‑induced gastroparesis or ileus models.

Translational Research in Diabetic Gastroparesis

Relamorelin TFA's validated clinical efficacy—significantly reducing core gastroparesis symptoms and accelerating gastric emptying by 12% vs. placebo in a phase 2B trial [2]—makes it an essential tool for investigators bridging preclinical findings to human GI motility disorders. Procurement of Relamorelin TFA ensures consistency with the compound that has demonstrated disease‑relevant outcomes in diabetic patient populations.

GHSR‑1a Receptor Binding and Functional Assays

With a Ki of 0.42 nM and EC50 of 0.71 nM in calcium mobilization assays, Relamorelin TFA exhibits 3‑fold higher affinity and 6‑fold greater potency than native ghrelin [3]. These characteristics make it an ideal reference agonist for in vitro GHSR‑1a pharmacology studies, including radioligand displacement, cAMP accumulation, and β‑arrestin recruitment assays, where high potency and selectivity are paramount.

Pharmacokinetic and Dosing Regimen Studies

Relamorelin TFA's ~4.5‑hour plasma half‑life—approximately 9‑fold longer than native ghrelin [3]—facilitates twice‑daily subcutaneous dosing and sustained GHSR engagement. This stability advantage supports its use in chronic dosing paradigms and pharmacokinetic/pharmacodynamic modeling, where frequent redosing of less stable ghrelin analogs would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relamorelin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.